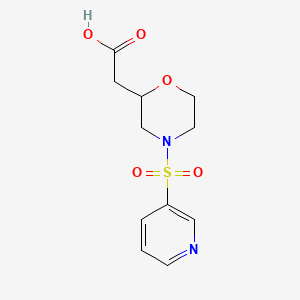![molecular formula C13H17BrN2O3S B7580100 2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B7580100.png)
2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiomorpholine-containing compound that has been synthesized using various methods. In
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation of tumor cells, and induce apoptosis in cancer cells. It has also been shown to enhance the delivery of drugs to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid in lab experiments is its potential as a drug delivery agent. It can enhance the delivery of drugs to specific cells, which can increase the efficacy of the drug. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid. One direction is to further investigate its potential as a drug delivery agent. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid is a thiomorpholine-containing compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential use as a drug delivery agent. While there are still limitations and unknowns, it is clear that this compound has a promising future in scientific research.
Méthodes De Synthèse
2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromo-1-ethylpyrrole-2-carbonyl chloride with thiomorpholine in the presence of a base. The resulting product is then further reacted with acetic acid to obtain 2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid.
Applications De Recherche Scientifique
2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a drug delivery agent.
Propriétés
IUPAC Name |
2-[4-(4-bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-2-15-7-9(14)5-11(15)13(19)16-3-4-20-8-10(16)6-12(17)18/h5,7,10H,2-4,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUANYDMOVMGAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)N2CCSCC2CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)

![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)
![2-[4-[(5-Methylfuran-2-yl)methyl]morpholin-2-yl]acetic acid](/img/structure/B7580055.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
![2-[2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580072.png)
![2-[2-[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580074.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580081.png)
![2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580088.png)
![2-[4-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580093.png)

![2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7580116.png)